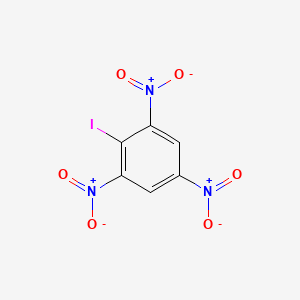

1-Iodo-2,4,6-trinitrobenzene

説明

Contextualization within Halogenated and Nitrated Aromatic Systems Research

The study of 1-Iodo-2,4,6-trinitrobenzene is deeply embedded within the broader field of halogenated and nitrated aromatic systems. These classes of compounds are of immense importance in both industrial and academic chemistry. Nitroaromatic compounds, for instance, are foundational materials for the synthesis of a vast array of products, including dyes, polymers, and pharmaceuticals. nih.govcdc.gov Similarly, halogenated aromatic compounds serve as crucial intermediates in organic synthesis and are integral components of many agrochemicals and pharmaceuticals. worldscientific.com

The simultaneous presence of an iodine atom and nitro groups on the benzene (B151609) ring of this compound creates a molecule with distinct electronic properties. The nitro groups are strongly electron-withdrawing, rendering the aromatic ring electron-deficient. This electronic characteristic significantly influences the compound's reactivity, particularly in nucleophilic aromatic substitution reactions. The iodine atom, being a halogen, introduces further complexity and provides a reactive site for various chemical transformations. ijrar.org Research on such polysubstituted aromatic systems helps to elucidate the interplay of different functional groups on reaction mechanisms and molecular properties.

Historical Perspectives on the Development and Study of Trinitrobenzene Derivatives

The history of trinitrobenzene derivatives is closely linked to the development of explosives and the advancement of organic chemistry. The parent compound, 1,3,5-trinitrobenzene (B165232) (TNB), has been a subject of study for its explosive characteristics. cdc.gov The synthesis of trinitrotoluene (TNT) in 1863 by German chemist Julius Wilbrand marked a significant milestone, although its explosive potential was not recognized for several decades. wikipedia.org

The synthesis of this compound itself typically involves the nitration of an appropriate precursor followed by the introduction of the iodine atom. A common synthetic route involves the reaction of 2,4,6-trinitroaniline (B3268610) with iodine in the presence of a strong acid. ontosight.ai The study of these synthetic methods has contributed to a deeper understanding of electrophilic aromatic substitution and diazotization reactions. Over the years, the focus has expanded beyond their energetic properties to their application in organic synthesis as building blocks for more complex molecules.

Structural Elucidation Challenges and Advanced Methodologies for Complex Aromatic Compounds

The precise determination of the structure of complex aromatic compounds like this compound has been a continuous area of development in analytical chemistry. Early methods relied on classical chemical tests and basic spectroscopic techniques. However, the unambiguous characterization of such molecules necessitates the use of advanced analytical methodologies.

Modern techniques such as X-ray crystallography have been instrumental in determining the three-dimensional arrangement of atoms in the solid state, providing definitive structural information. For instance, crystallographic studies on related compounds have revealed details about bond lengths, bond angles, and intermolecular interactions. researchgate.net

Spectroscopic methods are also indispensable for structural elucidation. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C NMR) provides detailed information about the chemical environment of the hydrogen and carbon atoms in the molecule. chemicalbook.com Mass spectrometry is used to determine the molecular weight and fragmentation pattern, further confirming the structure. mdpi.com The combination of these advanced techniques allows for a comprehensive understanding of the molecular architecture of complex aromatic compounds.

Interactive Data Table: Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C₆H₂IN₃O₆ |

| Molecular Weight | 339.00 g/mol nih.gov |

| IUPAC Name | 2-iodo-1,3,5-trinitrobenzene nih.gov |

| CAS Number | 4436-27-5 nih.gov |

| Appearance | Pale yellow solid ontosight.ai |

Interactive Data Table: Related Trinitrobenzene Derivatives

| Compound Name | Chemical Formula | Key Characteristics |

| 1,3,5-Trinitrobenzene (TNB) | C₆H₃N₃O₆ | Parent compound of the trinitrobenzene series, used in explosives. cdc.gov |

| 2,4,6-Trinitrotoluene (B92697) (TNT) | C₇H₅N₃O₆ | Well-known explosive, also used in chemical synthesis. wikipedia.org |

| 1,3,5-Triamino-2,4,6-trinitrobenzene (TATB) | C₆H₆N₆O₆ | An insensitive high explosive. google.com |

特性

IUPAC Name |

2-iodo-1,3,5-trinitrobenzene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H2IN3O6/c7-6-4(9(13)14)1-3(8(11)12)2-5(6)10(15)16/h1-2H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZECBCPLUOMIFAA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1[N+](=O)[O-])I)[N+](=O)[O-])[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H2IN3O6 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70196146 | |

| Record name | 1-Iodo-2,4,6-trinitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70196146 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

339.00 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4436-27-5 | |

| Record name | Picryl iodide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4436-27-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Iodo-2,4,6-trinitrobenzene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004436275 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Picryl iodide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=76678 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-Iodo-2,4,6-trinitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70196146 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-iodo-2,4,6-trinitrobenzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.406 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1-Iodo-2,4,6-trinitrobenzene | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WTS9M3PB8N | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Reaction Mechanisms and Chemical Transformations Involving 1 Iodo 2,4,6 Trinitrobenzene

Nucleophilic Aromatic Substitution Reactions (SNAr) with Highly Activated Systems

Nucleophilic aromatic substitution (SNAr) is a cornerstone of the reactivity of 1-iodo-2,4,6-trinitrobenzene. Aromatic rings are typically electron-rich and thus react with electrophiles. However, the presence of strongly electron-withdrawing substituents, such as the three nitro groups on the picryl moiety, reverses this polarity, making the ring susceptible to attack by nucleophiles. wikipedia.orgmasterorganicchemistry.com The SNAr reaction is particularly favored when these electron-withdrawing groups are positioned ortho and para to the leaving group (in this case, the iodide). pressbooks.publibretexts.orglibretexts.org

The reaction proceeds via a two-step addition-elimination mechanism. pressbooks.pub

Addition of the Nucleophile: A nucleophile attacks the carbon atom bearing the iodo group. This is the rate-determining step and results in the formation of a resonance-stabilized, negatively charged intermediate known as a Meisenheimer complex. qorganica.com The exceptional stability of this intermediate in the case of this compound is due to the delocalization of the negative charge onto the three nitro groups.

Elimination of the Leaving Group: The aromaticity of the ring is restored by the departure of the iodide leaving group.

The high degree of activation provided by the three nitro groups facilitates these reactions under relatively mild conditions. qorganica.com A wide variety of nucleophiles can displace the iodide, leading to a diverse range of substituted trinitrobenzene derivatives.

| Nucleophile | Reagent Example | Product |

|---|---|---|

| Hydroxide | Sodium Hydroxide (NaOH) | 2,4,6-Trinitrophenol (Picric Acid) |

| Alkoxide | Sodium Methoxide (NaOCH₃) | 2,4,6-Trinitroanisole |

| Ammonia | Ammonia (NH₃) | 2,4,6-Trinitroaniline (B3268610) (Picramide) |

| Amine | Dimethylamine ((CH₃)₂NH) | N,N-Dimethyl-2,4,6-trinitroaniline |

| Thiolate | Sodium thiophenoxide (NaSPh) | Phenyl 2,4,6-trinitrophenyl sulfide |

Electrophilic Aromatic Substitution Reactivity in Complex Systems

In stark contrast to its high reactivity towards nucleophiles, this compound is exceptionally unreactive towards electrophilic aromatic substitution (SEAr). SEAr reactions, such as nitration, halogenation, and Friedel-Crafts alkylation, involve the attack of an electrophile on the electron-rich π-system of the benzene (B151609) ring. wikipedia.orgbyjus.com

The three nitro groups on the this compound ring exert a powerful deactivating effect through both inductive and resonance effects. masterorganicchemistry.comquora.com

Inductive Effect: The high electronegativity of the nitrogen and oxygen atoms in the nitro groups pulls electron density away from the ring through the sigma bonds.

Resonance Effect: The nitro groups withdraw electron density from the ring's π-system via resonance, creating significant partial positive charges on the ortho and para carbons. quora.com

This severe electron deficiency makes the aromatic ring a very poor nucleophile, unable to attack even strong electrophiles. msu.edulibretexts.org Consequently, subjecting this compound to standard electrophilic substitution conditions typically results in no reaction. The ring is considered one of the most strongly deactivated aromatic systems. brainly.in

Cross-Coupling Reactions of Iodinated Trinitrobenzenes

The carbon-iodine bond in this compound is an excellent handle for forming new carbon-carbon and carbon-heteroatom bonds via transition metal-catalyzed cross-coupling reactions. The electron-withdrawing nature of the trinitrophenyl group facilitates the key oxidative addition step in many catalytic cycles.

Palladium-catalyzed cross-coupling reactions are powerful tools for molecular synthesis, and aryl iodides are among the most reactive substrates. libretexts.orgnobelprize.org

Suzuki Coupling: This reaction couples the aryl iodide with an organoboron reagent (e.g., a boronic acid or ester) in the presence of a palladium catalyst and a base. It is a versatile method for forming new carbon-carbon single bonds.

Heck Reaction: The Heck reaction involves the coupling of the aryl iodide with an alkene to form a substituted alkene. wikipedia.orgorganic-chemistry.orgchem-station.com The reaction is catalyzed by a palladium complex and requires a base.

Sonogashira Coupling: This reaction forms a carbon-carbon triple bond by coupling the aryl iodide with a terminal alkyne. wikipedia.orggold-chemistry.orgorganic-chemistry.org The reaction typically employs a palladium catalyst, a copper(I) co-catalyst, and an amine base. libretexts.org Copper-free protocols have also been developed. nih.govacs.org

The general mechanism for these reactions involves a Pd(0)/Pd(II) catalytic cycle. The high reactivity of the C-I bond in this compound makes the initial oxidative addition of the aryl iodide to the Pd(0) catalyst a favorable process.

| Reaction | Coupling Partner | Typical Catalyst System | Product Type |

|---|---|---|---|

| Suzuki | Aryl/Vinyl Boronic Acid | Pd(PPh₃)₄ + Base (e.g., Na₂CO₃) | Biaryl or Aryl-alkene |

| Heck | Alkene (e.g., Styrene) | Pd(OAc)₂ + Ligand + Base (e.g., Et₃N) | Substituted Alkene |

| Sonogashira | Terminal Alkyne | PdCl₂(PPh₃)₂ + CuI + Amine Base | Aryl-alkyne |

Copper-mediated reactions provide an alternative and complementary approach to palladium-catalyzed couplings for aryl iodides. These methods are particularly useful for certain transformations, such as the introduction of fluoroalkyl groups. nih.gov The copper-mediated fluoroalkylation of aryl iodides allows for the formation of C-F bonds, which is of significant interest in medicinal and materials chemistry. researchgate.net The mechanism often involves a Cu(I)/Cu(III) catalytic cycle, where the aryl iodide undergoes oxidative addition to a Cu(I) species. nih.govacs.org Directing groups can facilitate these reactions with less reactive aryl halides, though the highly activated C-I bond in this compound is expected to be reactive even without such assistance. acs.org Copper catalysis is also employed in trifluoromethylation reactions using various trifluoromethyl sources. researchgate.net

Reduction Chemistry of Nitro Groups in Poly-Nitrated Systems

The reduction of nitro groups is a fundamental transformation in organic chemistry, yielding amines that are valuable synthetic intermediates. wikipedia.org The presence of three nitro groups in this compound presents challenges and opportunities for selective reduction.

Catalytic hydrogenation is a common and efficient method for reducing aromatic nitro groups to primary amines. commonorganicchemistry.com This process typically involves reacting the substrate with hydrogen gas (H₂) in the presence of a metal catalyst.

Common catalytic systems include:

Palladium on carbon (Pd/C)

Platinum(IV) oxide (PtO₂)

Raney Nickel

For poly-nitrated systems like this compound, controlling the stoichiometry of the hydrogen and the reaction conditions can potentially allow for selective reduction of one or two nitro groups. However, achieving high selectivity can be difficult, and often the reaction proceeds to give the fully reduced product, 4-iodo-1,3,5-triaminobenzene. rsc.org Other reducing agents, such as sodium sulfide, are known to selectively reduce one nitro group in dinitro compounds, and similar strategies could be explored. scispace.com

A significant consideration during the catalytic hydrogenation of aryl halides is the potential for hydrodehalogenation, where the carbon-halogen bond is also cleaved. commonorganicchemistry.com For this compound, this side reaction would lead to the formation of 1,3,5-triaminobenzene. The choice of catalyst and conditions is crucial to minimize this undesired pathway. For instance, rhodium-based catalysts have been used for the selective reduction of the nitro group in halo-nitro aromatic compounds. core.ac.uk Other methods using reagents like iron powder in acidic media or tin(II) chloride also effectively reduce nitro groups and may offer different selectivity profiles. wikipedia.orglongdom.org

| Reagent/Catalyst | Typical Outcome | Potential Side Reactions |

|---|---|---|

| H₂ / Pd/C | Complete reduction to triamine | Hydrodeiodination |

| H₂ / Raney Nickel | Complete reduction to triamine | Hydrodeiodination (often less than Pd/C) |

| Fe / HCl or SnCl₂ / HCl | Complete reduction to triamine | Generally preserves C-I bond |

| Sodium Sulfide (Na₂S) | Potential for selective reduction of one NO₂ group | Generally preserves C-I bond |

Selective Reduction Strategies for Nitroaromatic Compounds

The selective reduction of a nitro group in a polynitroaromatic compound, especially in the presence of other reducible functional groups like a halogen, is a significant challenge in synthetic chemistry. For a molecule such as this compound, the goal is typically to reduce one or more nitro groups to amino groups while preserving the carbon-iodine bond. Various strategies have been developed for achieving such selectivity in related nitroaromatic compounds.

Catalytic hydrogenation is a primary method for nitro group reduction. The choice of catalyst and reaction conditions is crucial for chemoselectivity. Gold nanoparticles supported on metal oxides like TiO2 or Fe2O3 have demonstrated high efficiency in the chemoselective hydrogenation of functionalized nitroarenes. nih.gov These catalysts operate under mild conditions with H2 gas and can selectively reduce the nitro group without affecting other functionalities, importantly avoiding the buildup of hazardous hydroxylamine (B1172632) intermediates. nih.gov For halo-nitro aromatic compounds, rhodium-based water-soluble catalysts, such as those derived from dihydrothioctic acid (DHTA), have shown excellent activity and selectivity. core.ac.uk In biphasic systems (e.g., toluene/water), these catalysts can hydrogenate the nitro group while leaving the C-X (X=Cl, I) bond intact. core.ac.uk

The mechanism of nitro group reduction often proceeds through intermediate species. For instance, biocatalytic systems using a carbon-supported NiFe hydrogenase (Hyd-1) have been shown to reduce nitrobenzene (B124822) first to an N-phenylhydroxylamine intermediate, which is then further reduced to aniline (B41778). nih.gov Bacterial nitroreductases, which are flavoenzymes, also catalyze the NAD(P)H-dependent reduction of nitro groups and are of significant interest for their potential in bioremediation and biocatalysis. nih.gov

The table below summarizes selective reduction strategies applicable to halo-nitroaromatic compounds, providing insights into potential methods for this compound.

| Catalyst/Reagent System | Substrate Example | Conditions | Outcome |

| [Rh]/DHTANa | 1-Iodo-4-nitrobenzene | Toluene/H2O, 80 °C, 4 MPa H2, 24 h | High conversion and selectivity to 4-iodoaniline |

| Au/TiO2 or Au/Fe2O3 | Functionalized Nitroarenes | H2 (gas), mild conditions | Chemoselective reduction of -NO2 group |

| Hyd-1/C (biocatalyst) | Nitrobenzene | Ambient H2 pressure | Complete conversion to aniline via N-phenylhydroxylamine |

Thermal and Photochemical Decomposition Pathways and Mechanistic Studies

The decomposition of energetic materials like this compound can be initiated by thermal energy or by absorption of light. The pathways of these decompositions are complex and are dictated by the molecular structure.

Thermal Decomposition

The thermal decomposition of nitroaromatic compounds is governed by several competing initial reaction steps. dtic.mil A critical examination of these mechanisms reveals that the initiation process is temperature-dependent. dtic.mil For many nitroaromatics, the primary decomposition pathways involve the homolytic cleavage of the C–NO2 bond to release NO2 gas, or the isomerization of the nitro group to a more reactive nitrite (B80452) form (Ar-ONO), which then rapidly cleaves. dtic.mil

The bond dissociation energy (BDE) of the C–NO2 bond in nitrobenzene derivatives is approximately 71 kcal/mol. dtic.mil This value is only slightly altered by the presence of other substituents on the aromatic ring, including halogens like iodine. dtic.mil However, despite the high BDE, NO2(g) is not always the primary product observed during the bulk-state decomposition of substituted nitrobenzenes, suggesting that alternative decomposition channels with lower activation energies may be preferred, especially when other functional groups are present. dtic.mil

Studies on the analogous compound 1,3,5-triamino-2,4,6-trinitrobenzene (TATB) show that decomposition can be initiated by intramolecular processes. osti.govnih.gov For TATB, this involves condensation between adjacent amino and nitro groups to form water and a furazan (B8792606) ring structure. nih.gov While this compound lacks amino groups for such a reaction, this highlights that interactions between adjacent substituents can create unique, lower-energy decomposition pathways. The presence of the bulky and electron-rich iodine atom adjacent to two nitro groups could potentially influence the initial decomposition steps through steric or electronic effects. Furthermore, recent studies on TATB have identified an auto-oxidation pathway where the carbon ring is oxidized to CO2 early in the decomposition process, with oxygen atoms originating from the nitro groups. nih.gov

The table below outlines key mechanistic features of the thermal decomposition of related nitroaromatic compounds.

| Compound | Key Decomposition Pathway(s) | Activation Energy (Ea) Range | Primary Gaseous Products |

| Nitrobenzene Derivatives | C–NO2 bond homolysis; Nitro-nitrite isomerization | ~71 kcal/mol (for C-NO2 BDE) | NO2, CO2, H2O, N2 |

| TATB | Intramolecular condensation (Furazan formation); Auto-oxidation of the ring | 150–250 kJ/mol (36-60 kcal/mol) | H2O, CO2, N2, NH3, HCN |

Photochemical Decomposition

The photochemistry of nitroaromatic compounds is complex and can lead to a variety of products through different reaction pathways. Upon absorption of UV or visible light, these molecules are promoted to an excited state, which can then undergo various transformations, including intramolecular rearrangements or reactions with other molecules. researchgate.net

A common photochemical reaction is the nitro-nitrite rearrangement (ArNO2 → ArONO), which can be followed by cleavage of the O–NO bond. researchgate.net The photolysis of nitroaromatics in the presence of a hydrogen donor can lead to the reduction of the nitro group. researchgate.net The presence of other species in the reaction medium can significantly alter the decomposition pathway. For example, the photolysis of nitrate (B79036) (NO3−) or nitrite (NO2−) ions in aqueous solutions generates a variety of nitrating agents (e.g., •NO2), which can lead to the photonitration of aromatic compounds present in the solution. nih.gov

For this compound, direct photolysis would likely involve excitation of the nitro groups or the aromatic system. The C-I bond is also susceptible to photolytic cleavage. The specific products would depend on the wavelength of light and the reaction environment (e.g., solvent, presence of oxygen). In the presence of oxygen, the reaction of radical intermediates can form hydrogen peroxide. researchgate.net Studies on ortho-nitrophenols have shown that photolysis can initiate an intramolecular hydrogen transfer, leading to the formation of nitrous acid (HONO) in the gas phase, demonstrating how specific structural arrangements can lead to unique photochemical outcomes. researchgate.net Given the lack of an ortho-hydroxyl group, this specific pathway is not available to this compound, but it underscores the principle of structure-dependent reactivity.

Advanced Spectroscopic and Analytical Characterization Techniques in the Study of 1 Iodo 2,4,6 Trinitrobenzene

Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Analysis (e.g., GC-MS, LC-MS, ESI-MS)

Mass spectrometry (MS) is employed to determine the molecular weight of a compound and to gain structural insights from its fragmentation patterns. For 1-iodo-2,4,6-trinitrobenzene, with a molecular formula of C₆H₂IN₃O₆, the monoisotopic mass is 338.89883 Da. nih.gov

Electron Ionization (EI), often coupled with Gas Chromatography (GC-MS), is a common technique for analyzing such compounds. The mass spectrum of this compound shows a distinct molecular ion (M⁺) peak at m/z 339, confirming its molecular weight. nih.gov The high energy of the EI process induces fragmentation, providing a characteristic fingerprint for the molecule. uni-saarland.de

Key fragmentation pathways for nitroaromatic compounds involve the loss of nitro groups (NO₂) and other small neutral molecules. The major observed fragments for this compound are summarized in the table below.

| m/z Value | Proposed Fragment Identity | Notes |

|---|---|---|

| 339 | [C₆H₂IN₃O₆]⁺ | Molecular Ion (M⁺) nih.gov |

| 201 | [M - I - O]⁺ or other complex rearrangement | Loss of iodine and other fragments is a complex process. nih.gov |

| 106 | [C₆H₂N₂]⁺ | Fragment resulting from the loss of iodine and nitro groups. nih.gov |

The fragmentation pattern, including the loss of iodine and successive nitro groups, is crucial for confirming the identity of the compound in complex mixtures. miamioh.edu

Vibrational Spectroscopy for Functional Group Analysis and Molecular Fingerprinting

Vibrational spectroscopy, including Fourier Transform Infrared (FT-IR) and Raman spectroscopy, provides detailed information about the functional groups present in a molecule.

Fourier Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, causing its bonds to vibrate. The resulting spectrum is a unique fingerprint of the molecule, with specific absorption bands corresponding to different functional groups. For this compound, the FT-IR spectrum is dominated by the strong absorptions of the nitro groups.

Expected Characteristic FT-IR Absorption Bands for this compound:

| Vibrational Mode | Approximate Wavenumber (cm⁻¹) | Intensity |

|---|---|---|

| Aromatic C-H Stretch | 3100 - 3000 | Medium-Weak |

| NO₂ Asymmetric Stretch | 1560 - 1530 | Very Strong |

| Aromatic C=C Stretch | 1620 - 1580 | Medium |

| NO₂ Symmetric Stretch | 1370 - 1340 | Very Strong |

| C-N Stretch | ~850 | Medium |

| Aromatic C-H Out-of-Plane Bend | 900 - 675 | Strong |

| C-I Stretch | 600 - 500 | Medium-Weak |

Note: These are approximate ranges based on characteristic frequencies for the functional groups. Data is inferred from analysis of related compounds like nitrobenzene (B124822) and 1,3,5-trinitrobenzene (B165232). researchgate.netnih.gov

The two intense bands for the NO₂ stretching modes are the most prominent features and are highly characteristic of nitroaromatic compounds.

Raman Spectroscopy and Lattice Mode Analysis

Raman spectroscopy is a complementary technique to FT-IR. It involves inelastic scattering of monochromatic light and is particularly sensitive to symmetric vibrations and non-polar bonds. The symmetric stretching vibration of the nitro groups, for example, is expected to produce a strong signal in the Raman spectrum.

For solid-state samples, low-frequency (or far-IR) Raman spectroscopy is a powerful tool for Lattice Mode Analysis . Since the crystal structure of this compound (also known as picryl iodide) has been determined, this technique can be applied. nih.govrsc.org Lattice modes are vibrations of the entire crystal lattice, appearing at very low wavenumbers (typically < 200 cm⁻¹). aps.orgresearchgate.net The analysis of these modes provides valuable information about intermolecular forces, crystal packing, and phase transitions.

In Situ Reaction Monitoring using Vibrational Spectroscopy

In situ vibrational spectroscopy (both IR and Raman) allows for the real-time monitoring of chemical reactions as they occur, without the need for sample extraction. frontiersin.orgnih.gov This provides dynamic information about reaction kinetics, the formation of transient intermediates, and reaction mechanisms. researchgate.net

While specific studies on the in situ monitoring of this compound synthesis were not found, the technique is highly applicable. For example, during its synthesis via the nitration of an iodinated precursor, one could use an FT-IR probe to:

Track the consumption of the starting material by observing the disappearance of its characteristic peaks.

Monitor the formation of the this compound product by the appearance and growth of its strong NO₂ asymmetric and symmetric stretching bands around 1545 cm⁻¹ and 1350 cm⁻¹, respectively.

This real-time data allows for precise control over reaction conditions and optimization of product yield.

Chromatographic Methods for Separation and Quantification

Chromatographic techniques are essential for separating this compound from impurities and for its quantification. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most common methods for analyzing nitroaromatic compounds. cdc.gov

High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC is the predominant method for the analysis of nitroaromatics. nih.govenergetic-materials.org.cn A typical setup for this compound would involve:

Column: A non-polar stationary phase, such as C18 or a specialized column for aromatic compounds.

Mobile Phase: A polar solvent mixture, typically a gradient of acetonitrile (B52724) and water or methanol (B129727) and water. nih.govphenomenex.com Formic acid may be added to improve peak shape and for compatibility with mass spectrometry detection. nih.gov

Detector: A UV detector is highly effective, as nitroaromatic compounds exhibit strong absorbance, typically monitored at a wavelength such as 254 nm. nih.gov

This method allows for the separation of this compound from starting materials, isomers, and other by-products generated during synthesis. energetic-materials.org.cnresearchgate.net

Gas Chromatography (GC): GC is also suitable for the analysis of thermally stable and volatile compounds like this compound. Given the highly electronegative nature of the molecule due to the three nitro groups, an Electron Capture Detector (ECD) would provide excellent sensitivity and selectivity. Coupling GC with a Mass Spectrometer (GC-MS) allows for definitive identification of the compound based on both its retention time and its mass spectrum. nih.gov

High-Performance Liquid Chromatography (HPLC) Method Development

High-Performance Liquid Chromatography (HPLC) is a crucial technique for the separation, identification, and quantification of this compound. Method development for this compound often utilizes reverse-phase (RP) chromatography, which separates molecules based on their hydrophobicity.

A common approach involves a C18 column, which is a silica-based stationary phase modified with 18-carbon alkyl chains, providing a nonpolar environment. The separation of this compound can be achieved using a simple isocratic mobile phase consisting of acetonitrile (MeCN) and water, with the addition of an acid like phosphoric acid to improve peak shape and resolution. sielc.com For applications requiring compatibility with mass spectrometry (MS), phosphoric acid is typically replaced with a volatile acid such as formic acid. sielc.com

The detection of this compound is commonly performed using an ultraviolet (UV) detector, as the nitroaromatic structure contains chromophores that absorb strongly in the UV region. The choice of wavelength is optimized to maximize sensitivity for the analyte. For faster analysis times, Ultra-High-Performance Liquid Chromatography (UHPLC) systems with columns packed with smaller particles (e.g., sub-2 µm) can be employed, significantly reducing run times while maintaining high resolution. sielc.com The scalability of these methods allows for their adaptation from analytical-scale quantification to preparative-scale isolation of impurities. sielc.com

| Parameter | Condition | Reference |

|---|---|---|

| Column | Newcrom R1 (Reverse-Phase) | sielc.com |

| Mobile Phase | Acetonitrile (MeCN) and water with phosphoric acid | sielc.com |

| Detection | Ultraviolet (UV) Spectroscopy | cdc.gov |

| MS-Compatible Mobile Phase | Acetonitrile (MeCN) and water with formic acid | sielc.com |

| Fast Analysis Option | UPLC with <3 µm particle columns | sielc.com |

Gas Chromatography (GC) for Volatile Product Analysis

Gas Chromatography (GC) is a powerful technique for analyzing volatile and thermally stable compounds. When applied to the study of this compound, GC is primarily used to identify and quantify volatile products resulting from its decomposition or synthesis byproducts. The direct analysis of the intact molecule can be challenging due to its high molecular weight and the potential for thermal degradation at the high temperatures required for volatilization in the GC inlet. sepscience.com

Compounds with nitro groups are prone to decomposition in hot GC inlets, which can lead to inaccurate quantification and the appearance of degradation-related peaks in the chromatogram. sepscience.com Therefore, method development often requires careful optimization of the injection temperature and the use of gentle injection techniques.

For the detection of nitroaromatic compounds and their derivatives, highly sensitive and selective detectors are employed. The Electron Capture Detector (ECD) is particularly well-suited for this purpose, as it exhibits a strong response to electronegative compounds like those containing nitro groups. cdc.govepa.gov Another option is the Nitrogen-Phosphorus Detector (NPD), which offers high selectivity for nitrogen-containing compounds. epa.gov Analysis is typically performed using wide-bore, open-tubular capillary columns, which provide the necessary resolution to separate complex mixtures of volatile products. epa.gov

| Parameter | Specification | Reference |

|---|---|---|

| Technique | Gas Chromatography (GC) | epa.gov |

| Column Type | Wide-bore, open-tubular capillary column | epa.gov |

| Primary Application | Analysis of volatile decomposition products | sepscience.com |

| Recommended Detectors | Electron Capture Detector (ECD) | cdc.govepa.gov |

| Nitrogen-Phosphorus Detector (NPD) | epa.gov |

Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) in Material Characterization

Thermal analysis techniques such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are indispensable for characterizing the thermal stability and energetic properties of this compound.

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. For an energetic material like this compound, a TGA thermogram would reveal the onset temperature of decomposition, the temperature at which the maximum rate of mass loss occurs, and the total mass loss associated with decomposition. This data is critical for determining the material's thermal stability and can provide insights into the decomposition mechanism by identifying distinct stages of mass loss. researchgate.net For example, studies on the related compound 1,3,5-triamino-2,4,6-trinitrobenzene (TATB) have used TGA to investigate its decomposition kinetics. researchgate.net

Differential Scanning Calorimetry (DSC) measures the difference in heat flow between a sample and a reference as a function of temperature. nih.gov A DSC curve can identify endothermic events such as melting and exothermic events such as decomposition or crystallization. For this compound, the DSC profile would show a sharp endothermic peak corresponding to its melting point, followed by a large exothermic peak indicating its decomposition. The area under the exothermic peak can be integrated to determine the enthalpy of decomposition, a key measure of the material's energetic content.

| Technique | Measured Property | Derived Information | Reference |

|---|---|---|---|

| Thermogravimetric Analysis (TGA) | Mass vs. Temperature | Decomposition onset temperature, mass loss stages, thermal stability | researchgate.netresearchgate.net |

| Differential Scanning Calorimetry (DSC) | Heat Flow vs. Temperature | Melting point (Tm), decomposition temperature (Td), enthalpy of fusion/decomposition (ΔH) | nih.gov |

Advanced Microscopy Techniques for Morphological and Surface Studies (e.g., SEM, TEM, AFM)

Advanced microscopy techniques are essential for understanding the morphology, crystal structure, and surface characteristics of this compound at the micro- and nanoscale.

Scanning Electron Microscopy (SEM) provides high-resolution images of the surface topography of a material. For this compound, SEM can be used to examine the size, shape, and surface features of its crystals. This information is valuable for quality control and for understanding how processing conditions affect the final product's morphology.

Transmission Electron Microscopy (TEM) is used to investigate the internal structure of materials. By transmitting a beam of electrons through an ultrathin sample, TEM can reveal details about crystal defects, grain boundaries, and the presence of different phases within the material.

Atomic Force Microscopy (AFM) is a high-resolution scanning probe microscopy technique that can produce three-dimensional images of a surface with nanoscale resolution. nih.gov AFM is particularly useful for studying thin films and surface phenomena. Research on the related compound 2,4,6-trinitrotoluene (B92697) (TNT) has utilized AFM to image its vapor deposition on surfaces like mica. usu.eduresearchgate.net These studies have observed the formation of ellipsoidal droplets and the subsequent growth of crystalline platelets. usu.eduresearchgate.net Similar AFM studies on this compound could provide detailed insights into its crystallization kinetics, surface energy, and interactions with different substrates.

Computational and Theoretical Investigations of 1 Iodo 2,4,6 Trinitrobenzene

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations have proven to be a powerful tool for predicting the reactivity and electronic structure of molecules. researchgate.net These methods, particularly Density Functional Theory (DFT), allow for the detailed analysis of molecular properties and interactions at the atomic level. researchgate.net

Density Functional Theory (DFT) Studies of Molecular Conformation and Energetics

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. researchgate.net DFT studies are instrumental in determining the preferred three-dimensional arrangement of atoms in a molecule, known as its conformation, and the associated energy of these arrangements. nih.gov By calculating the energies of different conformations, researchers can identify the most stable structures and understand the energetic barriers between them. This information is crucial for predicting a molecule's physical and chemical properties.

Analysis of Halogen Bonding and Other Non-Covalent Interactions

Halogen bonding is a significant non-covalent interaction where a halogen atom acts as an electrophilic species, interacting with a nucleophile. mdpi.com In 1-Iodo-2,4,6-trinitrobenzene, the iodine atom, influenced by the electron-withdrawing nitro groups, is expected to have an electropositive region (a σ-hole) that can interact with electron-rich atoms. nih.gov Computational studies are essential for characterizing the strength and directionality of these halogen bonds. nih.govnih.gov

Beyond halogen bonding, other non-covalent interactions such as π-π stacking and van der Waals forces play a crucial role in the solid-state packing of molecules. ias.ac.in Understanding these interactions is key to predicting crystal structures and material properties. ias.ac.inrsc.org Theoretical methods like Symmetry-Adapted Perturbation Theory (SAPT) can be used to decompose the total interaction energy into physically meaningful components such as electrostatics, exchange, induction, and dispersion, providing a detailed picture of the forces at play.

Electron Density Distribution and Natural Bond Orbital (NBO) Analysis

The electron density distribution within a molecule determines its chemical reactivity and physical properties. Natural Bond Orbital (NBO) analysis is a theoretical method that translates the complex, delocalized molecular orbitals obtained from quantum chemical calculations into a more intuitive picture of localized bonds and lone pairs, resembling a classical Lewis structure. wikipedia.orgwisc.edu

NBO analysis provides detailed information about the charge distribution on each atom and the nature of the chemical bonds. researchgate.net It can quantify the delocalization of electron density from filled (donor) Lewis-type orbitals to empty (acceptor) non-Lewis orbitals. uni-muenchen.detaylorandfrancis.com The stabilization energy associated with these donor-acceptor interactions, often referred to as E(2), provides a measure of the strength of hyperconjugative and resonance effects within the molecule. researchgate.nettaylorandfrancis.com This analysis is particularly useful for understanding the influence of the three nitro groups on the electronic properties of the benzene (B151609) ring and the C-I bond in this compound.

Molecular Dynamics Simulations and Force-Field Development

Molecular dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. nih.gov The accuracy of these simulations is highly dependent on the force field, which is a set of parameters that defines the potential energy of the system. researchgate.net

Development of Anisotropic Atom-Atom Intermolecular Force-Fields

Traditional force fields often treat atoms as simple spheres, which is an oversimplification for molecules with anisotropic electron distributions, such as aromatic compounds. nih.gov The development of anisotropic atom-atom intermolecular force fields is crucial for accurately modeling the interactions in systems like this compound. researchgate.net These advanced force fields account for the non-spherical nature of electron density around atoms, leading to more accurate representations of electrostatic and repulsion-dispersion interactions. nih.gov

The development of these force fields often involves fitting parameters to high-level quantum chemical calculations of dimer interaction energies. nih.gov This ensures that the force field can accurately reproduce the fundamental physics governing intermolecular interactions. For molecules with significant π-systems, incorporating anisotropic polarizability is also important for capturing inductive effects. researchgate.net

Simulation of Crystal Packing and Intermolecular Interactions

Once a reliable force field is developed, it can be used in molecular dynamics simulations to predict the crystal packing of molecules. These simulations can provide insights into the arrangement of molecules in the solid state and the dominant intermolecular interactions that stabilize the crystal lattice. nih.gov For energetic materials, understanding the crystal packing is particularly important as it can influence properties such as density and sensitivity.

Simulations can predict various properties of the crystal, including lattice energies and unit cell parameters. nih.govresearchgate.net By comparing these predicted properties with experimental data, researchers can validate the accuracy of the force field and the simulation protocol. Furthermore, these simulations can be used to explore hypothetical crystal structures and study the effects of pressure and temperature on the crystal packing. nih.govresearchgate.net

Data Tables

Table 1: Computed Properties of this compound

| Property | Value |

|---|---|

| Molecular Formula | C₆H₂IN₃O₆ |

| Molecular Weight | 339.00 g/mol |

| IUPAC Name | 2-iodo-1,3,5-trinitrobenzene |

| InChI | InChI=1S/C6H2IN3O6/c7-6-4(9(13)14)1-3(8(11)12)2-5(6)10(15)16/h1-2H |

| InChIKey | ZECBCPLUOMIFAA-UHFFFAOYSA-N |

| Canonical SMILES | C1=C(C=C(C(=C1N+[O-])I)N+[O-])N+[O-] |

Source: PubChem CID 78172 nih.gov

Table 2: List of Chemical Compounds

| Compound Name |

|---|

| This compound |

| Benzene |

| Aniline (B41778) |

Theoretical Prediction of Chemical Transformations and Reaction Pathways

Computational chemistry provides powerful tools to predict the chemical transformations and reaction pathways of energetic materials like this compound. While specific theoretical studies on the reaction pathways of this exact molecule are not abundant in publicly available literature, the behavior can be inferred from computational studies on analogous nitroaromatic compounds, such as 2,4,6-trinitrotoluene (B92697) (TNT).

One of the primary decomposition pathways for nitroaromatic compounds is the homolytic cleavage of the C-NO2 bond, which is considered a critical step in their detonation. mdpi.com The strength of this bond, often quantified by the bond dissociation energy (BDE), is a key indicator of the molecule's stability. For halogenated nitroaromatics, the nature of the halogen substituent can influence the BDE of the neighboring C-NO2 bonds. Halogen atoms can exert steric effects, causing the nitro groups to twist out of the plane of the benzene ring. This misalignment can reduce the electron delocalization, thereby weakening the C-NO2 bond and potentially increasing the material's sensitivity. mdpi.com

Quantum mechanical methods, such as Density Functional Theory (DFT), are commonly employed to calculate BDEs and map out potential energy surfaces for decomposition reactions. These calculations can identify transition states and intermediates, providing a detailed picture of the reaction mechanism. For instance, in related nitroaromatic molecules, computational studies have elucidated complex reaction networks involving the formation of radical species and subsequent secondary reactions that lead to the final gaseous products like N2, CO, CO2, and H2O.

Another significant transformation pathway for nitroaromatics in certain environments is hydrolysis. Theoretical studies on TNT have investigated mechanisms such as Meisenheimer complex formation, nucleophilic aromatic substitution, and proton abstraction. These computational models can predict the activation barriers and reaction energies for various hydrolysis pathways, indicating the most kinetically and thermodynamically favorable routes. Similar computational approaches could be applied to this compound to predict its behavior in aqueous environments.

Computational Modeling of Energetic Material Behavior and Stability Mechanisms

The energetic behavior and stability of this compound can be extensively modeled using computational methods, providing insights that are crucial for understanding its performance and safety. These models often correlate molecular properties with macroscopic energetic characteristics.

Crystal Structure Prediction Methodologies for Energetic Compounds

Predicting the crystal structure of an energetic compound from its molecular formula is a significant challenge in materials science, but one that offers substantial rewards in terms of predicting properties before synthesis. Several computational methodologies have been developed for Crystal Structure Prediction (CSP).

A common approach involves generating a large number of plausible crystal structures through methods like random packing or by utilizing known crystal structures of similar molecules as templates. These generated structures are then subjected to energy minimization using force fields or, for higher accuracy, quantum mechanical methods like DFT. The structures are then ranked based on their lattice energies to identify the most stable polymorphs.

For energetic materials, specific considerations are taken into account. The dense packing of molecules is a key determinant of the material's density and detonation performance. Therefore, CSP algorithms for energetic compounds often prioritize the exploration of densely packed structures. The accuracy of the energy calculations is also paramount, and dispersion-corrected DFT methods are often necessary to correctly model the weak intermolecular interactions that govern the crystal packing.

While a specific CSP study for this compound is not detailed in the literature, the general methodologies are well-established and have been applied to a range of energetic materials. The known crystal structure of this compound, available in the Cambridge Structural Database (CSD entry: 115602), could serve as a benchmark for validating such predictive methods. nih.gov

Lattice Energy Calculations and Polymorphism Studies

The lattice energy of a crystal is the energy released when gaseous ions or molecules come together to form a crystal lattice. It is a fundamental property that governs the stability of the crystal structure. For molecular crystals like this compound, the lattice energy is determined by the sum of the intermolecular interactions, including van der Waals forces, electrostatic interactions, and in some cases, halogen bonding.

Computational methods, particularly those based on DFT with corrections for dispersion forces (DFT-D), are widely used to calculate lattice energies. These calculations can be performed on known crystal structures or on the structures generated through CSP. The calculated lattice energy provides a quantitative measure of the stability of a particular crystal packing arrangement.

Polymorphism, the ability of a compound to exist in multiple crystal forms, is a critical consideration for energetic materials as different polymorphs can have significantly different densities, sensitivities, and detonation properties. Computational polymorphism studies involve a thorough search of the potential energy landscape to identify all low-energy crystal structures. By comparing the calculated lattice energies of these different polymorphs, their relative stabilities can be determined.

For halogenated nitroaromatics, the role of halogen bonding in directing the crystal packing and influencing polymorphism is an active area of research. Computational studies on cocrystals of 1,3,5-trinitrobenzene (B165232) with halogenated derivatives have shown that halogen bonding can significantly contribute to the stability of the crystal structure. acs.org Similar computational analyses could be applied to this compound to explore its potential polymorphs and the role of iodine in its crystal packing.

Solid State Chemistry and Crystallographic Analysis of 1 Iodo 2,4,6 Trinitrobenzene and Analogues

Single Crystal X-ray Diffraction Studies for Atomic Coordinates and Unit Cell Parameters

Single-crystal X-ray diffraction is a powerful technique for elucidating the precise three-dimensional arrangement of atoms within a crystalline solid. mdpi.com This method provides detailed information on unit cell dimensions, bond lengths, and bond angles. The crystal structure of 1-iodo-2,4,6-trinitrobenzene has been determined and is cataloged in the Cambridge Crystallographic Data Centre (CCDC) under the deposition number 115602. nih.govmdpi.com The associated study provides the definitive atomic coordinates and unit cell parameters for this compound.

While the specific atomic coordinates for this compound require access to the primary crystallographic publication, a comparative analysis with a related structure, 2,4-dichloro-1-iodo-6-nitrobenzene, offers insights into the typical crystallographic parameters of such halogenated nitroaromatics. nih.gov The crystallographic data for 2,4-dichloro-1-iodo-6-nitrobenzene is presented in the interactive table below.

| Parameter | Value |

|---|---|

| Chemical Formula | C₆H₂Cl₂INO₂ |

| Molecular Weight | 317.89 |

| Crystal System | Orthorhombic |

| Space Group | Pnma |

| a (Å) | 8.7760 (5) |

| b (Å) | 6.8989 (4) |

| c (Å) | 14.3518 (8) |

| Volume (ų) | 868.93 (9) |

| Z | 4 |

| Temperature (K) | 90 |

Crystal Packing Analysis and Supramolecular Architecture

The crystal packing of this compound is a result of a complex interplay of various non-covalent interactions, which collectively define its supramolecular architecture. These interactions, though individually weak, cooperatively lead to a stable and well-defined crystal lattice.

Halogen-Oxygen and Halogen-Pi Interactions

Halogen bonding is a directional non-covalent interaction between an electrophilic region on a halogen atom (the σ-hole) and a nucleophilic site. frontiersin.org In the context of this compound, the iodine atom can act as a halogen bond donor, while the oxygen atoms of the nitro groups on neighboring molecules can serve as acceptors. This type of I...O interaction is a significant directional force in the solid state of many iodinated organic compounds. nih.gov For example, in 2,4-dichloro-1-iodo-6-nitrobenzene, I...O close contacts of 3.387 (4) Å are present, contributing to the formation of sheets in the crystal structure. nih.gov

Halogen-pi interactions, where the electrophilic halogen interacts with the electron-rich pi system of an aromatic ring, are another potential contributor to the supramolecular assembly.

Pi-Stacking Interactions in Nitroaromatic Crystals

Pi-stacking interactions are common in aromatic compounds, where the planar aromatic rings stack on top of each other, often in a slipped or offset fashion, to maximize attractive van der Waals forces. In nitroaromatic crystals, these interactions are particularly significant. The electron-deficient nature of the trinitrophenyl ring in this compound, due to the strong electron-withdrawing nitro groups, promotes strong charge-transfer type interactions with neighboring aromatic rings. This can lead to the formation of columnar stacks within the crystal structure, a feature that significantly influences the material's density and stability.

Polymorphism and Phase Transitions in Highly Nitrated Aromatics

Polymorphism, the ability of a compound to exist in more than one crystalline form, is a common phenomenon in organic solids, including highly nitrated aromatics. mdpi.com Different polymorphs of a substance can exhibit distinct physical properties, such as melting point, solubility, and stability. The existence of polymorphism is often related to variations in molecular conformation or different packing arrangements and intermolecular interactions. mdpi.com

For example, 1,3,5-trinitrobenzene (B165232), a closely related compound, is known to exhibit polymorphism. The study of different crystalline forms of such molecules is crucial for understanding their phase behavior and for controlling their physical properties. Phase transitions between polymorphs can be induced by changes in temperature or pressure. The specific polymorphic behavior of this compound would require dedicated experimental studies, but the potential for its existence is high given the nature of the molecule.

Influence of Molecular Conformation on Crystal Structure (e.g., Dihedral Angles)

The conformation of a molecule, particularly the rotational orientation of its functional groups, has a profound impact on its ability to pack efficiently in a crystal lattice. In this compound, the dihedral angles between the plane of the benzene (B151609) ring and the planes of the three nitro groups are critical conformational parameters.

Steric hindrance between the bulky iodine atom and the adjacent ortho-nitro groups can cause these nitro groups to twist out of the plane of the benzene ring. This twisting relieves steric strain but can also affect the extent of electronic conjugation between the nitro groups and the aromatic system. The final observed dihedral angles in the crystal structure are a compromise between these intramolecular steric forces and the intermolecular forces that favor a particular packing arrangement. In the case of 2,4-dichloro-1-iodo-6-nitrobenzene, the dihedral angle between the benzene ring and the nitro group is 90°, a consequence of the molecular symmetry and packing forces. nih.gov In contrast, 4-chloro-1-iodo-2-nitrobenzene (B1580762) exhibits smaller dihedral angles of 51.0 (3)° and 29.0 (2)°. nih.gov This highlights how the substitution pattern significantly influences the molecular conformation in the solid state.

Co-crystallization Strategies for Modifying Solid-State Properties

Co-crystallization has emerged as a significant strategy in solid-state chemistry and crystal engineering for tuning the physicochemical properties of molecular solids. This approach involves the formation of a crystalline structure containing two or more different molecular components in a stoichiometric ratio. In the context of energetic materials like this compound and its analogues, co-crystallization is explored to modify critical solid-state properties such as density, thermal stability, and sensitivity to external stimuli like impact and friction. The primary intermolecular interactions driving the formation of these co-crystals are often non-covalent, with halogen bonding and π–π stacking interactions playing a pivotal role.

The introduction of an iodine atom in this compound makes it a potent halogen bond donor. The electron-withdrawing nature of the three nitro groups polarizes the iodine atom, creating a region of positive electrostatic potential (a σ-hole) that can interact favorably with electron-rich atoms (halogen bond acceptors) on a co-former molecule. This directional and specific nature of halogen bonding allows for the rational design of supramolecular assemblies with predictable architectures.

While direct and extensive research specifically detailing the co-crystallization of this compound is not widely available in the reviewed literature, significant insights can be drawn from studies on its close structural analogues, particularly other halogenated trinitrobenzene derivatives. These studies provide a strong foundational understanding of the strategies that can be employed and the potential outcomes for modifying the solid-state properties of this compound.

Research on the co-crystallization of 1,3,5-triiodo-2,4,6-trinitrobenzene (TITNB), a compound with a similar electronic and structural framework, has demonstrated the successful application of this strategy to alter the properties of energetic materials. researchgate.net For instance, the co-crystallization of TITNB with diacetone diperoxide (DADP) resulted in a co-crystal with dramatically altered impact sensitivity. researchgate.net This highlights the potential of using co-formers to create novel materials with tailored safety profiles. The interactions observed in these co-crystals are often dominated by halogen bonds between the iodine atoms of the trinitrobenzene derivative and oxygen atoms of the co-former. researchgate.net

The selection of a suitable co-former is crucial for successful co-crystal formation and for achieving the desired modification of properties. Co-formers are typically chosen based on their ability to form complementary intermolecular interactions with the target molecule. For this compound, potential co-formers could include:

Nitrogen-containing heterocyclic compounds: Pyridines, pyrimidines, and pyrazines are excellent halogen bond acceptors due to the presence of lone pairs of electrons on the nitrogen atoms. The resulting N···I halogen bonds are a well-established and reliable interaction for constructing co-crystals.

Aromatic hydrocarbons: Polycyclic aromatic hydrocarbons can act as π-electron donors, leading to the formation of charge-transfer complexes with the electron-deficient trinitrobenzene ring. These interactions can significantly influence the electronic and optical properties of the resulting co-crystal.

Other energetic materials: Co-crystallization with other explosives can lead to the formation of energetic-energetic co-crystals with properties that are intermediate between the parent compounds or, in some cases, exhibit synergistic effects.

The modification of solid-state properties through co-crystallization can be summarized in the following table, based on findings from analogous compounds:

| Property | Potential Modification through Co-crystallization | Driving Interaction |

| Crystal Density | Increase or decrease depending on the co-former and packing efficiency. | Halogen Bonding, π-π Stacking |

| Thermal Stability | Can be enhanced by forming a more stable crystal lattice. | Strong intermolecular interactions |

| Impact Sensitivity | Can be significantly reduced by disrupting the crystal packing of the energetic material. researchgate.net | Halogen Bonding |

| Solubility | Can be altered to improve processing or modify performance characteristics. | Formation of new crystalline solid |

Advanced Material Science Research and Specialized Applications of 1 Iodo 2,4,6 Trinitrobenzene

Investigation of 1-Iodo-2,4,6-trinitrobenzene within Energetic Material Formulations (Focus on fundamental material science of composition, not performance data)

The incorporation of this compound, also known as picryl iodide, into energetic material formulations is a subject of specialized material science research. The focus of these investigations is on the fundamental interactions at the molecular and microstructural level that define the safety, stability, and processing characteristics of the final composite material, rather than its detonation performance. The unique combination of a heavy iodine atom and three electron-withdrawing nitro groups on an aromatic ring presents distinct properties that influence its behavior within a polymer-bonded explosive (PBX) matrix.

Binder-Explosive Interactions and Adhesion Studies

The interface between the energetic filler and the polymer binder is critical to the mechanical integrity and sensitivity of a plastic-bonded explosive. Adhesion studies are fundamental to understanding how well the binder wets and adheres to the crystal surfaces of the energetic material. For any formulation containing this compound, the primary factors governing these interactions would be the surface energy of the crystal faces and the chemical compatibility with the chosen binder.

The three nitro groups render the molecule highly polar, creating potential for strong dipole-dipole interactions and hydrogen bonding with binders that possess complementary functional groups (e.g., hydroxyl, ester, or urethane (B1682113) moieties). However, the large, soft iodine atom introduces a different aspect. It can participate in halogen bonding—a specific type of non-covalent interaction—which could be exploited to tailor adhesion with select polymers. Research in this area would involve measuring contact angles of various binders on single crystals of this compound to calculate the work of adhesion, providing a quantitative measure of the interfacial strength. A higher work of adhesion generally correlates with better mechanical properties and reduced susceptibility to initiation from impact or friction, as it minimizes the formation of voids and friction "hot spots" at the crystal-binder interface.

Microstructure and Crystallization Control in Formulations

The microstructure of a PBX, defined by the size, shape, and distribution of the energetic crystals within the binder, is paramount for consistent and safe performance. The molecular structure of this compound itself has a significant impact on its crystallization behavior. Due to the bulky nature of the iodine atom, it creates considerable steric hindrance with the two adjacent ortho-nitro groups. dokumen.pubspcmc.ac.inrushim.ru This forces the ortho-nitro groups to twist out of the plane of the benzene (B151609) ring, which inhibits resonance stabilization compared to the para-nitro group. dokumen.pubspcmc.ac.in

This inherent molecular asymmetry and steric strain influences the crystal packing (or lattice structure), which in turn dictates the natural morphology of the crystals. spcmc.ac.in During the formulation process, such as in a slurry-coating method, the solvent system and the rate of solvent removal must be carefully controlled to manage the crystallization or recrystallization of this compound. The goal is to produce crystals with optimal morphology—typically rounded edges and a narrow size distribution—to ensure uniform stress distribution within the PBX and to avoid sharp points that can act as initiation sites. Understanding the interplay between the molecule's inherent steric properties and the formulation conditions is a key area of material science for achieving a desirable and reproducible microstructure.

Design Principles for Insensitive Energetic Materials

The development of insensitive energetic materials (IEMs) is a primary goal in munitions research, aiming to create explosives that are highly resistant to accidental detonation. The molecular characteristics of this compound align with several key principles for designing IEMs.

High Density: The presence of a heavy iodine atom significantly increases the molecular weight and density of the compound. High crystal density is a desirable trait for energetic materials as it is a key factor in determining detonation velocity and pressure.

Thermal Stability: The trinitrophenyl moiety is a well-known energetic group that provides a rigid and thermally stable aromatic backbone. The strength of the C-NO₂ and C-I bonds contributes to the molecule's ability to withstand high temperatures without premature decomposition.

Reduced Sensitivity: The introduction of a heavy atom like iodine can help to "desensitize" the molecule. The mass of the iodine atom can act as a "heat sink," absorbing and dissipating energy from mechanical insults like impact and friction, making initiation more difficult. The steric crowding mentioned previously may also contribute to stability by creating a more tightly packed crystal structure that is resistant to mechanical shear. dokumen.pubspcmc.ac.in

These principles suggest that this compound is a compound of interest for fundamental research into structure-property relationships for the next generation of insensitive energetic materials.

Role in Organic Synthesis as a Building Block or Reagent

Beyond its energetic properties, this compound is a valuable reagent in organic synthesis due to its unique electronic and structural features. The powerful electron-withdrawing effect of the three nitro groups makes the aromatic ring extremely electron-deficient, which profoundly influences the reactivity of the carbon-iodine bond.

Synthesis of Complex Polysubstituted Aromatics

This compound serves as an excellent building block for constructing complex, electron-deficient aromatic systems that are difficult to synthesize through other means. The C-I bond is highly activated for two major classes of reactions:

Nucleophilic Aromatic Substitution (SNAr): The extreme electron-poor nature of the picryl ring makes it highly susceptible to attack by nucleophiles. The iodide is an excellent leaving group, allowing for its displacement by a wide range of nucleophiles (e.g., amines, alkoxides, thiolates) to form various 2,4,6-trinitrophenyl derivatives.

Transition-Metal-Catalyzed Cross-Coupling Reactions: Aryl iodides are premium substrates for a vast array of cross-coupling reactions, such as Suzuki, Stille, Heck, Sonogashira, and Buchwald-Hartwig aminations. nih.govresearchgate.netnih.gov The C-I bond in this compound is exceptionally reactive towards the initial oxidative addition step in these catalytic cycles. This allows for the facile formation of new carbon-carbon or carbon-heteroatom bonds at the 1-position, enabling the synthesis of highly functionalized and sterically congested polysubstituted aromatics. For instance, coupling it with various boronic acids (Suzuki reaction) or organostannanes (Stille reaction) would yield complex biaryl compounds with the electron-deficient picryl moiety.

Development of New Reaction Methodologies

The distinct reactivity of this compound makes it a useful substrate for probing reaction mechanisms and developing new synthetic methods. Its high reactivity can serve as a benchmark for evaluating the efficacy of new catalysts or reaction conditions. For example, it has been used in studies of substituent effects in reactions involving organometallic species. chinesechemsoc.org The clear-cut reactivity and the strong spectroscopic signatures of its derivatives (often highly colored) make it a valuable tool for mechanistic investigations. Furthermore, the development of novel synthetic transformations, such as photoinduced or electrochemical coupling reactions, can be tested using highly activated substrates like picryl iodide to explore the limits and scope of these new methodologies. researchgate.netnih.gov

Data Tables

Table 1: Physicochemical Properties of this compound

| Property | Value |

|---|---|

| Molecular Formula | C₆H₂IN₃O₆ |

| Molecular Weight | 339.00 g/mol |

| CAS Number | 4436-27-5 |

| Appearance | Yellow crystals |

| IUPAC Name | 2-Iodo-1,3,5-trinitrobenzene |

| Synonyms | Picryl Iodide |

Table 2: Design Principles for Insensitive Energetic Materials and Relevance of this compound

| Design Principle | General Approach | Relevance of this compound Structure |

|---|---|---|

| Increase Thermal Stability | Incorporate strong chemical bonds and stable molecular structures (e.g., aromatic rings). | Features a stable benzene ring with strong C-C and C-N bonds. |

| Increase Density | Incorporate heavy atoms and functional groups that allow for efficient crystal packing. | The iodine atom significantly increases molecular weight and density. |

| Reduce Sensitivity | Introduce mechanisms for energy dissipation; increase steric hindrance to prevent shear. | The heavy iodine atom can act as an energy sink; steric crowding from the iodine and ortho-nitro groups impacts crystal packing. dokumen.pubspcmc.ac.in |

| Improve Adhesion in PBX | Utilize functional groups that promote strong non-covalent interactions with binders. | Polar nitro groups and the potential for halogen bonding with the iodine atom offer multiple sites for binder interaction. |

Research into Environmental Fate and Transformation Pathways (e.g., Photolysis, Hydrolysis)

The environmental transformation of nitroaromatic compounds is a critical area of study due to their potential persistence and toxicity. nih.gov Processes like photolysis (degradation by light) and hydrolysis (reaction with water) are key determinants of a chemical's longevity and impact on ecosystems. For related compounds, research has identified various degradation products and reaction kinetics under different environmental conditions. mdpi.comnih.govresearchgate.net For instance, the photolysis of other trinitrobenzene derivatives can lead to the formation of various intermediates, while hydrolysis can be influenced by factors such as pH. mdpi.comnih.gov

However, without specific studies on this compound, it is not possible to provide detailed research findings, mechanisms, or data tables concerning its environmental behavior. The presence of the iodine atom in the molecule would likely influence its reactivity and degradation pathways compared to other more commonly studied trinitrated aromatic compounds. Further research is necessary to elucidate the specific photolytic and hydrolytic fate of this compound and to accurately assess its environmental impact.

Future Research Directions and Emerging Paradigms for 1 Iodo 2,4,6 Trinitrobenzene

Integration of Artificial Intelligence and Machine Learning in Predictive Chemistry for Highly Substituted Aromatics

The complexity of highly substituted aromatic compounds like 1-iodo-2,4,6-trinitrobenzene presents a significant challenge for predicting reactivity and properties. Artificial intelligence (AI) and machine learning (ML) are emerging as powerful tools to navigate this complexity, offering the potential to dramatically accelerate the discovery and design of new molecules and materials. nih.gov

Machine learning models are being developed to forecast the outcomes of chemical reactions with increasing accuracy. For instance, models can now predict the reactive sites for electrophilic aromatic substitutions with high precision. nih.govacs.org A notable machine learning model demonstrated the ability to predict the correct reactive site with 93% accuracy on an internal validation set and 90% on an external set by using quantum mechanics descriptors derived from the compound's structure. nih.govacs.org Hybrid models that combine traditional transition state modeling with machine learning are also showing promise in accurately predicting reaction barriers for processes like nucleophilic aromatic substitution. chemrxiv.org These models can achieve a mean absolute error as low as 0.77 kcal/mol, providing valuable insights for synthetic planning. chemrxiv.org

For a molecule like this compound, these predictive tools could be employed to:

Predict Regioselectivity: Determine the most likely positions for further substitution reactions, guiding the synthesis of novel derivatives.

Optimize Reaction Conditions: Forecast the optimal temperature, solvent, and catalyst to maximize yield and minimize byproducts.

Screen for Properties: Computationally screen potential derivatives for desired electronic, optical, or energetic properties before undertaking laborious synthesis.

The table below illustrates the type of data used and the predictive accuracy of current ML models in aromatic chemistry.

| Model Type | Input Data | Prediction Task | Reported Accuracy |

| Machine Learning | SMILES, Quantum Mechanics Descriptors | Reactive site for electrophilic aromatic substitution | 93% (internal validation) nih.govacs.org |

| Hybrid ML & DFT | Experimental Kinetic Data | Reaction barriers for nucleophilic aromatic substitution | MAE of 0.77 kcal/mol chemrxiv.org |

| Deep Learning | Molecular Graphs/Fingerprints | Transition state geometries and barriers | Emerging Capability chemrxiv.org |

This table is interactive. Click on the headers to sort.

As these computational methods mature, they will become indispensable for the rational design of experiments, reducing the time and resources required for developing new applications for highly substituted aromatics. nih.govchemrxiv.org

Exploration of Novel Functionalization and Derivatization Strategies